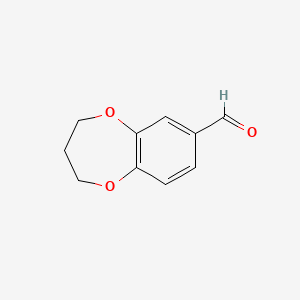

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Descripción

Historical Context and Development

The development of this compound emerged from the broader exploration of benzodioxepine derivatives and their synthetic methodologies. Historical research into benzodioxepine compounds can be traced to investigations of protocatechualdehyde synthesis, where early researchers developed processes for preparing related aldehyde-containing aromatic compounds through reactions involving catechol and glyoxylic acid in basic aqueous media. The foundational work on protocatechualdehyde preparation established critical synthetic pathways that would later influence the development of more complex benzodioxepine structures.

The specific compound this compound gained prominence through systematic investigations into benzodioxepine ring systems and their potential applications. Research documentation indicates that the compound's synthesis typically involves the reaction of 1,3-dibromopropane with protocatechualdehyde in the presence of bases such as potassium carbonate, proceeding through nucleophilic substitution mechanisms to form the characteristic benzodioxepine ring structure. This synthetic approach represents a refinement of earlier methodologies and demonstrates the evolution of heterocyclic chemistry toward more sophisticated target molecules.

The compound's commercial availability through suppliers such as Thermo Scientific Chemicals, with purity levels of 95% or higher, reflects its established position in the research community. The standardization of its preparation and characterization has enabled consistent research applications across multiple chemical disciplines. The development timeline of this compound parallels the broader advancement of heterocyclic chemistry, where researchers increasingly recognized the value of seven-membered ring systems in drug discovery and materials science applications.

Nomenclature and Classification in Heterocyclic Chemistry

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. According to heterocyclic nomenclature principles, benzofused compounds are named using specific protocols that combine the prefix "benzo," indicating fusion to a benzene ring, with the heterocyclic ring designation. The compound's name structure reflects the seven-membered dioxepine ring containing two oxygen atoms at positions 1 and 5, fused to a benzene ring system.

The numbering system for this compound adheres to heterocyclic numbering rules where heteroatoms receive priority in the numbering sequence. The designation "2H-1,5-benzodioxepine" indicates that the compound belongs to the 1,5-benzodioxepine class, with the "2H" prefix specifying the position of the indicated hydrogen atom. The "3,4-dihydro" designation reveals the saturated nature of positions 3 and 4 in the seven-membered ring, distinguishing it from fully aromatic analogs.

The classification of this compound within heterocyclic chemistry places it among oxygen-containing seven-membered ring systems. The molecular formula C10H10O3 encompasses three oxygen atoms: two within the dioxepine ring and one in the formyl group. Alternative nomenclature systems may refer to this compound as "2H-1,5-benzodioxepin-7-carboxaldehyde, 3,4-dihydro-" or "3,4-dihydro-2H-benzo[b]dioxepine-7-carbaldehyde," reflecting different systematic approaches to naming complex heterocyclic structures.

The European Community number 820-320-1 and DSSTox Substance identification DTXSID40380035 provide additional classification markers that facilitate regulatory and safety database management. These identifiers establish the compound's position within broader chemical classification systems and enable cross-referencing across international chemical databases.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its dual functionality as both a heterocyclic scaffold and a reactive aldehyde. The compound's aldehyde group enables diverse chemical transformations that are fundamental to organic synthesis, including condensation reactions, nucleophilic additions, and oxidation-reduction processes. These chemical properties make it an invaluable intermediate for constructing more complex molecular architectures in pharmaceutical and materials chemistry.

In medicinal chemistry applications, benzodioxepine derivatives have demonstrated significant potential as therapeutic agents. Research indicates that compounds within this structural class exhibit biological activities including aldose reductase inhibition, which presents therapeutic implications for diabetes management. The specific compound this compound serves as a precursor for developing such bioactive molecules through systematic structural modifications of its aldehyde functionality.

The compound's role in pharmaceutical research extends to its utility in developing phosphodiesterase-4 inhibitory agents. Patent literature documents the incorporation of benzodioxepine heterocyclic ring systems in compounds designed for treating inflammatory and allergic diseases, central nervous system disorders, and cardiovascular conditions. The versatility of the benzodioxepine scaffold allows for structural modifications that can fine-tune biological activity and selectivity profiles.

Comparative analysis with structurally related compounds reveals the unique position of this compound within the broader landscape of heterocyclic chemistry. The compound's structural features distinguish it from related benzodioxane derivatives, which contain six-membered rings instead of seven-membered systems. This ring size difference significantly impacts the compound's chemical reactivity and potential biological activities.

Overview of Benzodioxepine Scaffold in Chemical Research

The benzodioxepine scaffold represents a privileged structure in contemporary chemical research, particularly in the development of bioactive compounds and synthetic intermediates. The seven-membered dioxepine ring system provides unique conformational flexibility compared to smaller ring analogs, enabling diverse molecular interactions that are crucial for biological activity. Research into benzodioxepine derivatives has revealed their potential applications spanning from olfactory compounds to pharmaceutical agents.

Synthetic methodologies for benzodioxepine construction have evolved significantly, with researchers developing multiple approaches including Williamson etherification and Dieckmann cyclization strategies. These synthetic routes enable the preparation of various benzodioxepine derivatives with different substitution patterns and functional groups. The development of efficient synthetic pathways has facilitated broader exploration of the benzodioxepine scaffold in drug discovery programs.

The structural relationship between benzodioxepines and other seven-membered heterocyclic systems, such as benzodiazepines, provides important context for understanding their chemical behavior. While benzodiazepines contain nitrogen atoms in their ring systems, benzodioxepines feature oxygen atoms that impart different electronic and steric properties. This distinction influences both synthetic accessibility and biological activity profiles of compounds within these structural classes.

Research applications of the benzodioxepine scaffold extend to structure-activity relationship studies, where systematic modifications of the core structure enable optimization of desired properties. The compound this compound serves as a valuable starting point for such investigations due to its reactive aldehyde functionality, which can be readily modified through established organic transformations.

The benzodioxepine scaffold's versatility in chemical modifications has led to the development of numerous derivatives with enhanced properties. Structural analogs such as 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde demonstrate how systematic substitution can modulate molecular properties while maintaining the core benzodioxepine framework. These derivative studies provide valuable insights into structure-property relationships that guide further synthetic efforts.

Contemporary research into benzodioxepine compounds continues to reveal new applications and synthetic methodologies. The integration of modern synthetic techniques with traditional organic chemistry approaches has expanded the accessible chemical space around the benzodioxepine scaffold. This ongoing research ensures that compounds like this compound remain at the forefront of chemical investigation, serving as both synthetic targets and building blocks for more complex molecular architectures.

Propiedades

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6-7H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSVYSVGXQQHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380035 | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67869-90-3 | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde typically involves the reaction of 1,3-dibromopropane with protocatechualdehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, forming the benzodioxepine ring structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory synthesis for larger scale production. This would include considerations for reaction scalability, purification processes, and cost-effectiveness of reagents.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The benzodioxepine ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid.

Reduction: 3,4-Dihydro-2H-1,5-benzodioxepine-7-methanol.

Substitution: Various substituted benzodioxepine derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of novel materials and chemical products.

Mecanismo De Acción

The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to identify the precise molecular targets and pathways involved.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Properties

Reactivity and Functional Group Comparisons

Aldehyde vs. Carboxylic Acid (C7 Position) The aldehyde group in the parent compound enables Knoevenagel condensations and Schiff base formations, whereas the carboxylic acid derivative (CAS 33632-74-5) participates in esterification and amide coupling . The carboxylic acid analogue has a higher melting point (~351°C) due to hydrogen bonding, compared to the aldehyde’s lower thermal stability .

Halogenated Derivatives (Cl, Br)

- The 9-chloro and 7-bromo derivatives exhibit enhanced electrophilicity , facilitating Suzuki-Miyaura cross-coupling reactions. However, brominated analogues are more sterically hindered, reducing reaction rates compared to chloro derivatives .

Amino vs. Methoxy Substituents The 7-amine derivative (C₉H₁₁NO₂) is water-soluble and serves as a precursor for urea/thiourea derivatives in drug discovery. In contrast, the 8-methoxy analogue (C₁₁H₁₂O₄) shows improved lipophilicity, making it suitable for CNS-targeted compounds .

Actividad Biológica

3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzodioxepine ring structure with an aldehyde functional group at the 7th position. Its molecular formula is , which allows it to participate in various chemical reactions such as oxidation, reduction, and substitution .

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. Research indicates that it may act as an inhibitor of aldose reductase , an enzyme involved in diabetic complications. This inhibition could provide therapeutic benefits for managing diabetes-related conditions.

Potential Mechanisms:

- Aldose Reductase Inhibition : Reduces sorbitol accumulation in cells, potentially alleviating diabetic complications.

- Neuroprotective Effects : Interaction with neurotransmitter systems suggests a role in protecting neuronal cells from damage.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit several biological activities:

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in cell cultures.

- Neuroprotective Effects : It may protect against neurodegenerative processes by modulating neurotransmitter levels and reducing oxidative stress .

Case Studies

A notable study investigated the effects of 9-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (a derivative) on diabetic rats. The results indicated significant reductions in blood glucose levels and improved nerve function compared to control groups. This suggests that the compound may have practical applications in diabetes management and neurological health.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 9-Bromo-3,4-dihydro-2H-benzodioxepin | Bromination at position 9 | Enhanced reactivity and potential for diverse biological activity |

| 8-Methoxy-3,4-dihydro-2H-benzodioxepine | Methoxy group at position 8 | Increased lipophilicity may enhance membrane permeability |

| 7-Bromo-3,4-dihydro-2H-benzodioxepin | Lacks aldehyde group | Simplified structure with different reactivity profile |

The unique combination of functionalities in this compound allows for distinct pathways for chemical modification and enhances its potential utility across various scientific fields.

Research Implications

The ongoing research into the biological activities of this compound highlights its potential as a lead compound in drug development. Its ability to interact with multiple biological targets suggests it could be developed into therapies for conditions such as diabetes and neurodegenerative diseases.

Q & A

Q. What are the key spectroscopic techniques for characterizing 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde?

- Methodological Answer : The compound is typically characterized using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). For NMR, the aldehyde proton (CHO) resonates as a singlet near δ 9.8–10.0 ppm, while the benzodioxepine ring protons appear as multiplets in δ 3.5–4.5 ppm. IR spectroscopy confirms the aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹). High-resolution MS (HRMS) provides molecular ion verification (C₁₀H₁₀O₃, [M]⁺ = 178.18 g/mol). Reference data from NIST Chemistry WebBook and synthetic catalogs should be cross-validated for accuracy .

Q. What are the common synthetic routes to prepare this compound?

- Methodological Answer : A two-step approach is often employed:

Core formation : Cyclization of dihydroxybenzaldehyde derivatives with epichlorohydrin or 1,2-dibromoethane under basic conditions generates the benzodioxepine ring.

Aldehyde functionalization : Oxidation of a 7-methyl substituent using oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation yields the carbaldehyde. Intermediate validation (e.g., carboxylic acid derivatives, CAS 20825-89-2) via LC-MS and TLC is critical to monitor reaction progression .

Q. How can the stability of the aldehyde group in this compound be optimized during storage?

- Methodological Answer : The aldehyde group is prone to oxidation and dimerization. Storage under inert atmosphere (argon/nitrogen) at –20°C in amber vials minimizes degradation. Stabilizing agents like molecular sieves (3Å) or antioxidants (e.g., BHT) can be added. Periodic purity checks via HPLC (C18 column, acetonitrile/water gradient) are recommended .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during the synthesis of chiral derivatives of this compound?

- Methodological Answer : Racemization during synthesis (e.g., at the benzodioxepine ring) can be mitigated using chiral auxiliaries or asymmetric catalysis. For resolution, multigram-scale HPLC enantioseparation with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieves >99% enantiomeric excess (ee). Thermodynamic parameters (ΔΔH and ΔΔS) from van’t Hoff analysis guide column selection and temperature optimization .

Q. What computational strategies predict the reactivity of the aldehyde group in nucleophilic addition reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity at the aldehyde carbon. Solvent effects (polar aprotic vs. protic) are simulated using the conductor-like screening model (COSMO). Transition state analysis of nucleophilic attack (e.g., by amines or Grignard reagents) identifies steric and electronic barriers .

Q. How do structural modifications of the benzodioxepine ring influence biological activity in drug discovery?

- Methodological Answer : Structure-activity relationship (SAR) studies involve systematic substitutions:

- Electron-withdrawing groups (e.g., NO₂ at C-7) enhance electrophilicity for covalent inhibitor design.

- Ring expansion (e.g., to benzothiadiazepines) alters conformational flexibility and target binding.

- Sulfonamide derivatives (e.g., CAS 123018-23-5) improve pharmacokinetic properties by modulating logP and solubility. In vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking (AutoDock Vina) validate hypotheses .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Methodological Answer : Trace impurities (e.g., dimerized aldehydes or residual solvents) are quantified via UPLC-MS/MS with a limit of detection (LOD) <0.1%. Isotope dilution analysis (e.g., ¹³C-labeled internal standards) improves accuracy. For polar impurities, HILIC chromatography outperforms reverse-phase methods. Method validation follows ICH Q2(R1) guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.